6-(4-Fluorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile
Description
6-(4-Fluorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile is a nicotinonitrile derivative featuring a pyridine core with three key substituents:
- 6-position: A 4-fluorophenyl group, contributing electron-withdrawing effects and metabolic stability.
- 2-position: A hydroxyl group, enabling hydrogen bonding and influencing solubility.
- 4-position: A 2-(trifluoromethyl)phenyl group, enhancing lipophilicity and steric bulk due to the ortho-substituted trifluoromethyl moiety.
This compound is listed by four suppliers (), indicating its relevance in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-oxo-4-[2-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F4N2O/c20-12-7-5-11(6-8-12)17-9-14(15(10-24)18(26)25-17)13-3-1-2-4-16(13)19(21,22)23/h1-9H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWVIFMGLQPIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)F)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-Fluorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C19H14F4N2O. Its molecular weight is approximately 358.3 g/mol. The presence of fluorine atoms, particularly in the para-position of the phenyl rings, is significant as it often enhances biological activity through increased lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C19H14F4N2O |
| Molecular Weight | 358.3 g/mol |
| Appearance | Solid |
| Purity | >90% |
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced antifungal activity against various pathogens. A related study indicated that analogs with a trifluoromethyl group displayed inhibitory effects on fungal growth with IC50 values ranging from 11.91 to 16.98 µg/mL against Cytospora and Colletotrichum species .
Antiviral Activity
The compound's structural similarity to known antiviral agents suggests potential activity against viral infections. In vitro assays have indicated that related compounds inhibit viral replication by targeting specific enzymes involved in the viral life cycle. For example, studies on similar nitrile derivatives have shown promising results in inhibiting measles virus replication .
The proposed mechanisms for the biological activity of 6-(4-Fluorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile include:
- Enzyme Inhibition : Compounds with a similar framework have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in both humans and pathogens .
- Cellular Uptake : The lipophilicity introduced by fluorinated groups may facilitate cellular uptake, enhancing the compound's efficacy at lower concentrations.
Study 1: Antifungal Activity Evaluation
In a recent study evaluating various pyrazole derivatives, a compound structurally related to 6-(4-Fluorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile demonstrated significant antifungal activity against Cytospora and Colletotrichum species with IC50 values indicating potent efficacy . This suggests that modifications in the phenyl rings can lead to enhanced antifungal properties.
Study 2: Antiviral Properties
Another investigation focused on the antiviral properties of compounds similar to this nitrile derivative showed effective inhibition of viral replication in cell-based assays. The study highlighted that structural modifications could lead to improved selectivity and potency against specific viral targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Nicotinonitrile Derivatives
Substituent Variations and Their Effects
Table 1: Key Structural and Functional Comparisons
Cytotoxic Activity Trends (Inferred from Evidence)
- : Pyrazolyl- and naphthyl-substituted nicotinonitriles (e.g., compound 18) show cytotoxic activity, suggesting that aromatic substituents enhance DNA intercalation or kinase inhibition .
- : Dichlorophenyl-substituted analogs (e.g., compounds 18–19) exhibit cytotoxicity linked to chloro groups’ strong electron-withdrawing effects, which may stabilize charge-transfer complexes .
By analogy, the target compound’s 4-fluorophenyl and ortho-trifluoromethylphenyl groups may modulate cytotoxicity through balanced lipophilicity and steric effects, though experimental validation is needed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
